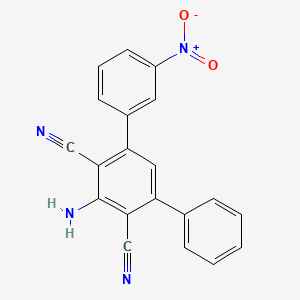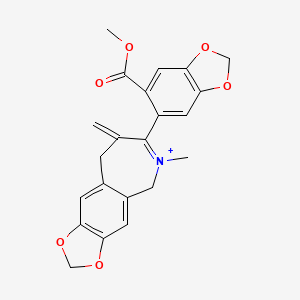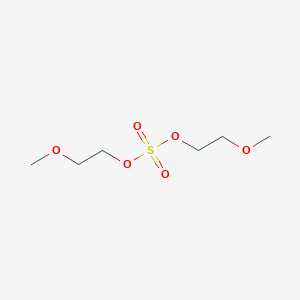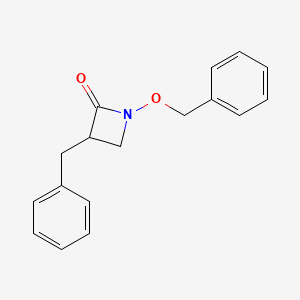
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
Overview
Description
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide (4-Bz-DMT-PzS) is a synthetic compound with a wide range of applications in scientific research. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it can be used to study the effects of drugs and other compounds on cellular processes. 4-Bz-DMT-PzS is a versatile compound that can be used to study the effects of drugs on a variety of biochemical and physiological processes.
Scientific Research Applications
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has a variety of applications in scientific research. It has been used to study the effects of drugs on a variety of biochemical and physiological processes, such as enzyme activity, receptor binding, and gene expression. It has also been used to study the effects of compounds on cell proliferation, apoptosis, and other cellular processes. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Mechanism of Action
The mechanism of action of 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is not yet fully understood. However, it is believed that the compound binds to certain receptors in the cell, which then triggers a cascade of biochemical and physiological effects. For example, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to bind to the GABA receptor, which then activates a cascade of biochemical and physiological effects. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to bind to the dopamine receptor, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to modulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. Furthermore, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to have an effect on the central nervous system, as it has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several advantages for lab experiments. First, it is a relatively inexpensive compound that is easy to synthesize. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a versatile compound that can be used to study a variety of biochemical and physiological processes. Finally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has been shown to have a wide range of effects on a variety of cellular processes.
However, there are some limitations to using 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide for lab experiments. For example, the exact mechanism of action of the compound is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is not as widely used as other compounds, which can make it difficult to find reliable sources of information on the compound.
Future Directions
There are several potential future directions for research on 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide. First, further research could be conducted to better understand the mechanism of action of the compound. Additionally, further research could be conducted to identify the effects of 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide on a variety of cellular processes, such as cell proliferation, apoptosis, and gene expression. Furthermore, further research could be conducted to identify the effects of 4-benzhydryl-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide on the central nervous system, as well as the cardiovascular system.
properties
IUPAC Name |
4-benzhydryl-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-20(2)25(23,24)22-15-13-21(14-16-22)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFMILUDHXXIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene](/img/structure/B3034771.png)




![5-Chloro-3-p-tolyl-[1,2,4]thiadiazole](/img/structure/B3034777.png)






